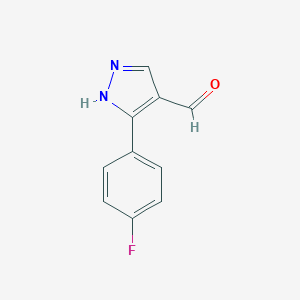

3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

Beschreibung

3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 306936-57-2, molecular formula: C₁₀H₇FN₂O, molecular weight: 190.18 g/mol) is a fluorinated pyrazole derivative widely used as a synthetic intermediate in medicinal chemistry. Its structure features a pyrazole ring substituted with a 4-fluorophenyl group at position 3 and a formyl group at position 2. This compound is synthesized via Vilsmeier-Haack cyclization or condensation reactions involving fluorinated chalcones and hydrazines .

Key applications include:

- Antimicrobial activity: Derivatives of this compound exhibit potent activity against E. coli and P. aeruginosa, surpassing standard drugs like ampicillin in some cases .

- Heterocyclic synthesis: It serves as a precursor for benzoquinoline, benzoacridine, and phenanthroline derivatives, which are relevant in materials science and drug discovery .

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXTUUXWJBLVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345550 | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-57-2 | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and General Procedure

The Vilsmeier-Haack reagent, generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), facilitates electrophilic formylation at the electron-rich position of the pyrazole ring. The reaction proceeds via the formation of a chloroiminium ion intermediate, which undergoes nucleophilic attack by the pyrazole substrate.

Typical Protocol :

-

A cooled (0–5°C) mixture of DMF (5 equiv) and POCl₃ (10 equiv) is prepared.

-

The pyrazole intermediate (e.g., 3-(4-fluorophenyl)-1H-pyrazole) is added dropwise.

-

The crude product is neutralized, extracted, and purified via recrystallization or chromatography.

Case Study: Analogous Synthesis of 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

In a reported synthesis, (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine underwent Vilsmeier-Haack formylation to yield the target carbaldehyde in high purity. Adapting this method for the 4-fluorophenyl analogue would involve substituting the ketone precursor with 1-(4-fluorophenyl)ethanone.

| Parameter | Details |

|---|---|

| Starting Material | (E)-Hydrazine intermediate |

| Reagents | DMF, POCl₃ |

| Temperature | 0°C (initial), 70–80°C (reflux) |

| Yield | 82–93% (reported for analogues) |

| Characterization | IR, ¹H/¹³C NMR, HRMS |

Cyclocondensation of Hydrazines with 4-Fluorophenyl Ethanone

The pyrazole core is often constructed via cyclocondensation of hydrazines with α,β-unsaturated ketones. For this compound, this method requires careful selection of hydrazine derivatives to control regiochemistry.

Regiochemical Considerations

The position of substituents on the pyrazole ring depends on the steric and electronic properties of the reactants. Using 4-fluorophenyl ethanone and hydrazine hydrate typically yields 1H-pyrazoles with substituents at positions 3 and 4.

Synthetic Steps :

-

Hydrazone Formation :

-

Cyclization :

Optimization Challenges

-

N-Substitution : Unsubstituted hydrazines favor 1H-pyrazole formation, but competing reactions may lead to regioisomers.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Multi-Step Synthesis via Functional Group Interconversion

For pyrazoles resistant to direct formylation, multi-step routes involving oxidation or functional group transformations are employed.

Oxidation of Hydroxymethyl Intermediates

A hydroxymethyl group at position 4 can be oxidized to the aldehyde using agents like MnO₂ or Dess-Martin periodinane.

Example Protocol :

Reductive Amination Followed by Oxidation

This approach is less common but useful for introducing nitrogen-containing groups prior to aldehyde formation.

Comparative Analysis of Synthetic Routes

Characterization and Analytical Data

While specific data for this compound are limited in the literature, analogous compounds provide insight into expected spectroscopic profiles:

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(4-Fluorophenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde serves as a crucial building block in the synthesis of several pharmaceuticals. Its unique structure allows it to interact with specific biological targets, making it valuable for developing drugs aimed at treating neurological disorders, anti-inflammatory conditions, and various cancers.

Case Studies:

- Anti-inflammatory Agents: Research by Selvam et al. synthesized a series of pyrazole derivatives, including this compound, which demonstrated significant anti-inflammatory activity compared to standard drugs like diclofenac sodium .

- Anticancer Activity: Studies have shown that this compound exhibits antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3) and inhibits the androgen receptor target gene prostate-specific antigen (PSA) in LNCaP cells.

Agricultural Chemistry

Agrochemical Formulations:

The compound is utilized in creating effective pesticides and herbicides. Its fluorinated structure enhances its biological activity against pests while aiming to minimize environmental impact.

Research Insights:

- Targeted Pesticides: The incorporation of this compound into agrochemical formulations has shown promise in improving crop yields while ensuring safety for non-target organisms .

Material Science

Polymer and Coating Applications:

In material science, this compound is explored for its potential to enhance the properties of polymers and coatings. Its incorporation can improve durability and resistance to environmental stressors.

Material Properties:

- Enhanced Durability: Research indicates that materials modified with pyrazole derivatives exhibit superior mechanical and thermal properties compared to standard polymers .

Analytical Chemistry

Standard Reference Material:

this compound acts as a standard reference in analytical methods, aiding researchers in accurately quantifying related compounds within complex mixtures.

Applications in Analysis:

- Quantification Techniques: The compound is employed in various chromatographic techniques to ensure the reliability of results when analyzing biological samples or chemical products .

Biochemical Research

Enzyme Interaction Studies:

The compound plays a significant role in studying enzyme interactions and biological pathways, contributing to a better understanding of disease mechanisms.

Biological Activities:

- Enzyme Inhibition: Investigations into its biochemical properties have revealed potential applications as an enzyme inhibitor, which could lead to novel therapeutic strategies against diseases linked to enzyme dysregulation .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and stability, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Activity

Pyrazole-4-carbaldehyde derivatives with varying substituents show distinct antimicrobial profiles:

Key Findings :

- Electron-withdrawing vs. donating groups : The 4-fluorophenyl group (electron-withdrawing) enhances activity against Gram-negative bacteria, while the 4-methoxyphenyl group (electron-donating) improves DNA gyrase inhibition .

- Heterocyclic substituents : The furan-2-yl derivative (5a) demonstrates the broadest antimicrobial spectrum, attributed to enhanced membrane permeability .

Anticancer and Antioxidant Activity

Key Findings :

- Coumarin hybrids : The coumarin-methoxyphenyl derivative (5m) shows potent antiproliferative activity, likely due to intercalation with DNA .

- Antioxidant activity: Non-fluorinated analogs (e.g., 4c/4e) exhibit significant radical scavenging, while fluorinated derivatives lack reported antioxidant data .

Biologische Aktivität

3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention for its various biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article synthesizes findings from diverse research studies to provide an overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

- Chemical Formula : CHFNO

- Molecular Weight : 190.17 g/mol

- CAS Number : 936940-82-8

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have reported its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values demonstrating potent activity.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | 0.22 - 0.25 | - | Bactericidal |

In a study evaluating several pyrazole derivatives, this compound was among those showing excellent activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential for therapeutic applications in treating bacterial infections .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth effectively.

| Study | Cell Line | IC (μM) | Mechanism |

|---|---|---|---|

| Xia et al. | A549 (lung cancer) | 49.85 | Induces apoptosis |

| Fan et al. | NCI-H460 (lung cancer) | 0.39 | Autophagy induction |

In particular, derivatives of this compound have demonstrated significant cytotoxicity against various cancer cell lines, making them candidates for further development as anticancer agents .

3. Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes associated with neurodegenerative diseases:

- Acetylcholinesterase (AChE) : The compound showed promising inhibitory activity with a pIC value comparable to standard drugs used in Alzheimer's treatment.

| Compound | AChE Inhibition pIC |

|---|---|

| This compound | 4.2 |

- Monoamine Oxidase (MAO) : It selectively inhibited MAO-B, which is crucial for the metabolism of neurotransmitters and has implications in mood disorders .

Structure-Activity Relationship (SAR)

The biological activities of pyrazole derivatives, including this compound, are influenced by their structural features:

- The presence of electron-withdrawing groups such as fluorine enhances enzyme inhibition.

- Substituent variations on the phenyl ring significantly affect the potency against AChE and MAO-B.

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited strong bactericidal effects against resistant strains.

- Cancer Treatment : Clinical evaluations indicated that compounds based on this structure could be effective in reducing tumor sizes in preclinical models.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde?

- Methodological Answer : The compound is synthesized via Vilsmeier-Haack formylation of 3-(4-fluorophenyl)-1H-pyrazole. A typical protocol involves reacting the pyrazole precursor with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions. Srikrishna and Dubey (2017) optimized this method for analogous pyrazole-4-carbaldehydes, achieving yields >80% after recrystallization from ethanol . Key parameters include:

- Temperature: 0–5°C during reagent addition

- Reaction time: 4–6 hours

- Purification: Column chromatography (silica gel, hexane/ethyl acetate)

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm, while the pyrazole C-4 carbon appears at δ 160–165 ppm .

- IR Spectroscopy : A strong C=O stretch at 1680–1700 cm⁻¹ confirms the aldehyde group .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks matching the molecular formula (e.g., m/z 205.07 for C₁₀H₇FN₂O) .

Q. What in vitro assays are used for preliminary biological evaluation?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against S. aureus and E. coli .

- Cytotoxicity : MTT assay using HEK-293 or HeLa cells, with IC₅₀ values calculated via nonlinear regression .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and dihedral angles. For example, Elkady et al. (2011) reported that the 4-fluorophenyl ring forms a dihedral angle of 12.3° with the pyrazole plane, influencing π-π stacking interactions in crystal lattices . Data collection parameters:

- Radiation: Mo-Kα (λ = 0.71073 Å)

- Temperature: 173 K

- Resolution: <0.8 Å

Q. What strategies improve regioselectivity during formylation to avoid over-substitution?

- Methodological Answer :

- Controlled Reagent Addition : Slow addition of DMF/POCl₃ at 0°C minimizes polychlorination byproducts .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, enhancing yield (85–90%) while suppressing side reactions .

Q. How should researchers address discrepancies in reported biological activity data?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., bacterial strain differences). Solutions include:

- Standardized Protocols : Adhere to CLSI guidelines for MIC assays .

- SAR Studies : Modify substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to assess electronic effects on activity .

Handling and Stability

Q. What storage conditions prevent degradation of this aldehyde?

- Methodological Answer :

- Temperature : Store at 2–8°C in amber vials under nitrogen .

- Humidity Control : Use desiccants (silica gel) to prevent hydration; <5% degradation observed over 6 months .

Q. How should hazardous byproducts (e.g., POCl₃ residues) be managed during synthesis?

- Methodological Answer :

- Quenching : Add reaction mixtures to ice-cold water (1:10 v/v) to hydrolyze excess POCl₃ .

- Waste Disposal : Neutralize acidic waste with 10% sodium bicarbonate before disposal .

Notes

- Avoid commercial suppliers (e.g., Sigma-Aldrich, Benchchem) for synthesis protocols.

- Advanced studies should prioritize peer-reviewed crystallographic data (e.g., CCDC entries) for structural validation.

- Biological assays require negative controls (e.g., DMSO vehicle) to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.